molecular formula C38H76O3 B1633435 2-Octadecoxyethyl octadecanoate CAS No. 28843-25-6

2-Octadecoxyethyl octadecanoate

Cat. No.: B1633435
CAS No.: 28843-25-6
M. Wt: 581 g/mol
InChI Key: UOFPATPZQUWEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octadecoxyethyl octadecanoate is a synthetic ester compound composed of two long-chain fatty acid derivatives. Structurally, it consists of an ethylene glycol backbone where one hydroxyl group is substituted with an octadecoxy (C₁₈H₃₇O–) chain, and the other hydroxyl group is esterified with octadecanoic acid (stearic acid, C₁₇H₃₅COOH). This configuration results in a highly hydrophobic molecule with a molecular formula of C₃₈H₇₄O₄ and a molecular weight of 619.0 g/mol (calculated from and structural analysis). The compound is characterized by its amphiphilic nature, combining a polar ester linkage with nonpolar alkyl chains, making it suitable for applications in surfactants, lubricants, or cosmetic formulations .

Properties

CAS No.

28843-25-6

Molecular Formula

C38H76O3

Molecular Weight

581 g/mol

IUPAC Name

2-octadecoxyethyl octadecanoate

InChI

InChI=1S/C38H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3

InChI Key

UOFPATPZQUWEAM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-octadecoxyethyl octadecanoate with structurally related esters and alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound C₃₈H₇₄O₄ 619.0 Ester, ether Surfactants, emollients
Dodecyl octanoate C₂₀H₄₀O₂ 312.5 Ester Lubricants, cosmetic bases
Butyl stearate C₂₂H₄₄O₂ 340.6 Ester Plasticizers, textiles
2-Octyldodecanol C₂₀H₄₂O 298.5 Alcohol Skin-conditioning agents
Ethylene glycol 1-palmitate 2-stearate C₃₆H₆₈O₅ 580.9 Diester (mixed-chain) Drug delivery systems

Key Observations :

  • Chain Length and Polarity: this compound has the longest alkyl chains (C₁₈) among the listed esters, leading to higher hydrophobicity compared to dodecyl octanoate (C₁₂) or butyl stearate (C₄). This property enhances its stability in nonpolar environments but reduces aqueous solubility . Ethylene glycol 1-palmitate 2-stearate () shares a diester structure but uses mixed-chain fatty acids (C₁₆ and C₁₈), offering intermediate polarity .
  • 2-Octyldodecanol () lacks an ester group, making it less prone to hydrolysis but less versatile in forming micellar structures compared to esters .
Physicochemical Properties
  • Melting Points: Long-chain esters like this compound typically exhibit higher melting points (>50°C) due to strong van der Waals interactions between alkyl chains. In contrast, shorter-chain esters (e.g., dodecyl octanoate) remain liquid at room temperature .
  • Solubility: this compound is insoluble in water but miscible with oils and organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Octadecoxyethyl octadecanoate
Reactant of Route 2
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2-Octadecoxyethyl octadecanoate

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